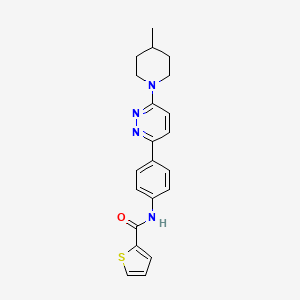

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N4OS and its molecular weight is 378.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyridazine moiety, and a piperidine derivative. Its molecular formula is C26H24N4O3 . The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. It interacts with enzymes and receptors involved in critical cellular processes:

- Enzyme Inhibition : The compound may inhibit certain kinases or enzymes, affecting pathways related to cell proliferation and survival.

- Receptor Modulation : It could act on various receptors, potentially influencing signal transduction pathways that are crucial in cancer progression and neurodegenerative diseases .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

- In Vitro Studies : In cell lines such as FaDu (hypopharyngeal tumor cells), compounds with similar structures showed enhanced cytotoxicity compared to standard treatments like bleomycin . The presence of the piperidine moiety enhances hydrophobic interactions with protein targets, improving binding affinity.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Bleomycin | 5.0 | DNA damage response |

Neuroprotective Effects

In addition to anticancer properties, the compound may also exhibit neuroprotective effects. Research into piperidine derivatives has shown promise in treating neurodegenerative conditions by inhibiting oxidative stress and inflammation .

Case Studies

- Cancer Treatment : A study highlighted the use of pyridazine-based compounds in targeting RET-positive non-small cell lung cancer (NSCLC). The efficacy of these compounds was demonstrated in xenograft models where tumor growth was significantly inhibited .

- Neurodegenerative Disease : Another investigation into piperidine derivatives indicated their potential in alleviating symptoms associated with Alzheimer’s disease through dual inhibition of cholinesterase and amyloid aggregation .

Análisis De Reacciones Químicas

Synthetic Pathways and Key Reactions

N-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is synthesized through multi-step organic reactions, primarily involving amide coupling , Grignard reactions , and catalytic hydrogenation . Below are the critical reaction steps and conditions:

Reaction-Specific Insights

-

Transfer Hydrogenation :

Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid uses formaldehyde under ambient pressure and Pd/C catalysis. This step avoids gaseous H₂, enhancing safety and scalability . -

Grignard Methodology :

Use of Turbo Grignard (isopropylmagnesium chloride/LiCl) enables coupling at ambient temperatures , circumventing the need for cryogenic setups. This improves reaction efficiency and reduces energy costs . -

Copper-Catalyzed Amination :

Substitution of bromine with an amine group employs >0.02 wt% Cu₂O at 60–70°C. Lower temperatures prevent product discoloration (yielding white crystals vs. yellow/brown at 80–110°C) .

Stability and Degradation Reactions

The compound exhibits sensitivity to oxidation and hydrolysis under specific conditions:

Functional Group Reactivity

- Amide Group :

Susceptible to nucleophilic attack (e.g., hydrolysis) but stable under anhydrous conditions. Reacts with LiAlH₄ to form amines . - Pyridazine Ring :

Participates in electrophilic substitution (e.g., nitration, halogenation) at the C-3 position . - Thiophene Moiety :

Undergoes electrophilic substitution (e.g., sulfonation) at the C-5 position .

Industrial-Scale Considerations

Propiedades

IUPAC Name |

N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c1-15-10-12-25(13-11-15)20-9-8-18(23-24-20)16-4-6-17(7-5-16)22-21(26)19-3-2-14-27-19/h2-9,14-15H,10-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMCYWDDCAUFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.